1-Chloro-4-(chloromethyl)-2,5-difluorobenzene 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 1219088-39-7
VCID: VC2717479
InChI: InChI=1S/C7H4Cl2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
SMILES: C1=C(C(=CC(=C1F)Cl)F)CCl
Molecular Formula: C7H4Cl2F2
Molecular Weight: 197.01 g/mol

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene

CAS No.: 1219088-39-7

Cat. No.: VC2717479

Molecular Formula: C7H4Cl2F2

Molecular Weight: 197.01 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene - 1219088-39-7

Specification

CAS No. 1219088-39-7
Molecular Formula C7H4Cl2F2
Molecular Weight 197.01 g/mol
IUPAC Name 1-chloro-4-(chloromethyl)-2,5-difluorobenzene
Standard InChI InChI=1S/C7H4Cl2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
Standard InChI Key NHDGPHLLIJPRSY-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Cl)F)CCl
Canonical SMILES C1=C(C(=CC(=C1F)Cl)F)CCl

Introduction

Physical and Chemical Properties

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene is characterized by its distinct molecular structure and specific physicochemical properties that contribute to its utility in scientific applications. The compound's key properties are summarized in the following table:

PropertyValue
CAS Number1219088-39-7
Molecular FormulaC₇H₄Cl₂F₂
Molecular Weight197.01 g/mol
AppearanceNot specified in available data
StructureBenzene ring with chlorine and fluorine substituents

The compound features a benzene core with two chlorine atoms and two fluorine atoms strategically positioned to create unique electronic properties and reactivity patterns. The presence of these halogen substituents significantly influences the compound's behavior in chemical reactions, making it particularly valuable in specialized applications. The chloromethyl group (-CH₂Cl) provides a reactive site for further functionalization, while the difluoro substitution pattern contributes to the compound's distinctive electronic characteristics.

Structural Characteristics

The molecular structure of 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene consists of a benzene ring with four substituents: a chlorine atom, a chloromethyl group, and two fluorine atoms at specific positions. This arrangement creates a molecule with distinctive electronic distribution and reactivity patterns. The chloromethyl group (-CH₂Cl) at position 4 serves as a reactive functional handle for further chemical transformations, making this compound valuable as a building block in organic synthesis.

The positioning of the fluorine atoms at positions 2 and 5 contributes significantly to the compound's properties. Fluorine substitution is known to affect the electronic properties of aromatic systems, typically increasing electrophilicity and altering reactivity patterns. The presence of both fluorine and chlorine atoms creates a halogen-rich environment that influences intermolecular interactions and reactivity profiles.

Applications in Chemical Research

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene serves as a valuable building block in various scientific disciplines, particularly in organic synthesis and materials science. Its applications stem from its unique structural features and reactivity profile.

Role in Organic Synthesis

In organic synthesis, this compound functions as a versatile intermediate due to its multiple reactive sites. The chloromethyl group provides a convenient handle for further functionalization through nucleophilic substitution reactions. This reactivity pattern enables the compound to serve as a building block in the construction of more complex molecular structures.

The presence of multiple halogen substituents creates opportunities for selective transformations, including coupling reactions and functional group interconversions. These characteristics make 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene particularly valuable in the synthesis of specialized materials, pharmaceutical intermediates, and other high-value chemical entities.

Mechanism of Action

The mechanism of action for 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene in chemical contexts is influenced by its electronic structure. The presence of electron-withdrawing fluorine and chlorine atoms alters its reactivity profile compared to unsubstituted or differently substituted benzene derivatives.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene, including other halogenated benzene derivatives. A comparative analysis helps contextualize the properties and applications of this specific compound.

1-Bromo-4-chloro-2,5-difluorobenzene (CAS: 172921-33-4) represents a related compound with a similar substitution pattern. This compound has a molecular weight of 227.434 g/mol and a molecular formula of C₆H₂BrClF₂ . Unlike 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene, it features a bromine substituent rather than a chloromethyl group, resulting in different reactivity patterns.

Another related compound is 1-Chloro-2,5-difluorobenzene (CAS: 2367-91-1), which has a molecular weight of 148.538 g/mol and a molecular formula of C₆H₃ClF₂ . This compound lacks the chloromethyl substituent present in 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene, highlighting the structural diversity among halogenated benzene derivatives.

The following table presents a comparison of these structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
1-Chloro-4-(chloromethyl)-2,5-difluorobenzene1219088-39-7C₇H₄Cl₂F₂197.01
1-Bromo-4-chloro-2,5-difluorobenzene172921-33-4C₆H₂BrClF₂227.434
1-Chloro-2,5-difluorobenzene2367-91-1C₆H₃ClF₂148.538

These compounds highlight the diversity of halogenated aromatic structures and their varied applications in chemical research and development.

Research Findings

Research on 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene focuses on its potential applications in organic synthesis and material science. The compound's unique electronic properties make it a subject of interest in the development of specialized chemical intermediates and functional materials.

Current research initiatives explore the compound's utility as a building block in the synthesis of more complex molecular structures. The reactive chloromethyl group provides opportunities for further functionalization, making this compound valuable in the design of molecules with specific properties or functions.

In material science applications, research focuses on the potential contributions of halogenated aromatic compounds like 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene to the development of materials with specialized properties. These investigations explore how the incorporation of such compounds into larger molecular frameworks affects characteristics such as thermal stability, conductivity, or other functional properties.

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